molecular formula C18H25N5 B6438705 N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549030-67-1

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6438705
CAS No.: 2549030-67-1
M. Wt: 311.4 g/mol
InChI Key: HNSBFYZCTJCGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, along with the ethyl group connecting them . The exact structure would depend on the positions of these groups relative to each other.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve comparing it to other pyrimidine and piperazine derivatives to better understand the effects of different substituents on these properties .

Mechanism of Action

Target of Action

The primary target of N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions such as learning and memory .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . These properties are crucial for the compound’s effectiveness in treating neurodegenerative diseases like Alzheimer’s disease .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can help alleviate the symptoms of diseases characterized by a deficiency in cholinergic neurotransmission, such as Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to AChE. Additionally, the presence of other substances that can bind to AChE may affect the compound’s efficacy .

Properties

IUPAC Name

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-3-19-17-9-10-20-18(21-17)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSBFYZCTJCGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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